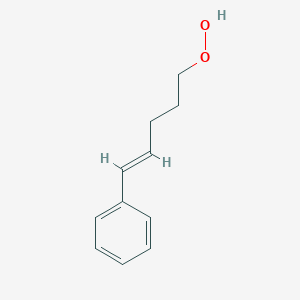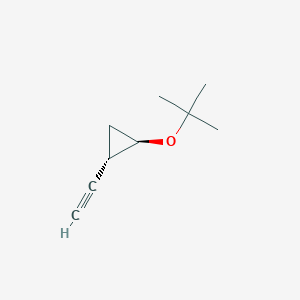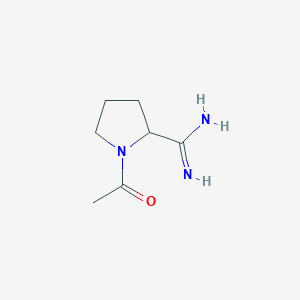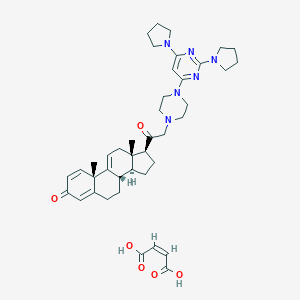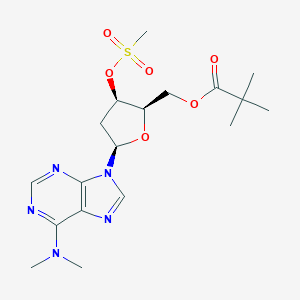
2'-Deoxypuromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxypuromycin is a nucleoside antibiotic that is structurally similar to puromycin. It is commonly used in scientific research as a tool for protein synthesis inhibition. The compound is synthesized through a multi-step process, which involves the conversion of uridine to 2'-deoxyuridine, followed by the attachment of puromycin to the 2'-deoxyuridine molecule.
Mécanisme D'action
The mechanism of action of 2'-deoxypuromycin involves its binding to the ribosome during translation. This causes premature chain termination, inhibiting protein synthesis. The compound is selective for bacterial ribosomes, making it a useful tool for studying bacterial protein synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2'-deoxypuromycin include inhibition of protein synthesis, as well as potential effects on RNA synthesis and DNA replication. The compound has also been shown to induce apoptosis in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2'-deoxypuromycin in lab experiments include its specificity for bacterial ribosomes, as well as its ability to inhibit protein synthesis. However, the compound can be toxic to cells at high concentrations, and its effects on RNA synthesis and DNA replication may complicate experimental results.
Orientations Futures
There are several potential future directions for research involving 2'-deoxypuromycin. These include the development of new synthesis methods, the exploration of its effects on RNA synthesis and DNA replication, and the investigation of its potential as an anti-cancer agent. Additionally, the compound may have applications in the development of new antibiotics targeting bacterial protein synthesis.
Méthodes De Synthèse
The synthesis of 2'-deoxypuromycin involves several steps, starting with the conversion of uridine to 2'-deoxyuridine. This is achieved through the use of enzymes such as uridine phosphorylase and thymidine phosphorylase. The resulting 2'-deoxyuridine is then attached to puromycin using a coupling agent such as N,N'-carbonyldiimidazole. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
2'-Deoxypuromycin is commonly used in scientific research as a tool for protein synthesis inhibition. It works by binding to the ribosome during translation, causing premature chain termination and inhibiting protein synthesis. This makes it a valuable tool for studying the role of specific proteins in cellular processes.
Propriétés
Numéro CAS |
132370-70-8 |
|---|---|
Nom du produit |
2'-Deoxypuromycin |
Formule moléculaire |
C18H27N5O6S |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
[(2R,3R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H27N5O6S/c1-18(2,3)17(24)27-8-12-11(29-30(6,25)26)7-13(28-12)23-10-21-14-15(22(4)5)19-9-20-16(14)23/h9-13H,7-8H2,1-6H3/t11-,12-,13-/m1/s1 |
Clé InChI |
FHHWPZLULXFRQD-JHJVBQTASA-N |
SMILES isomérique |
CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C |
SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C |
SMILES canonique |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C |
Synonymes |
2'-deoxypuromycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



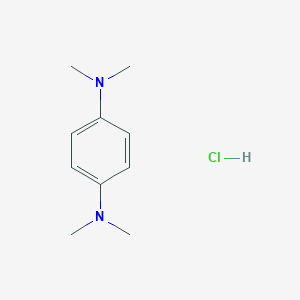
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
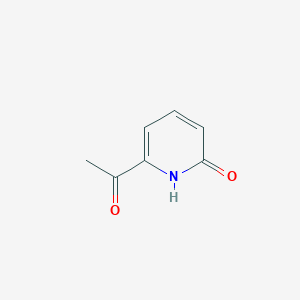
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
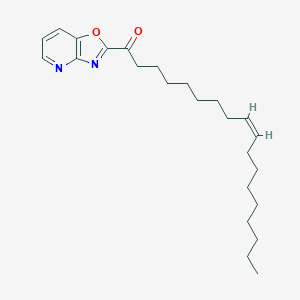
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
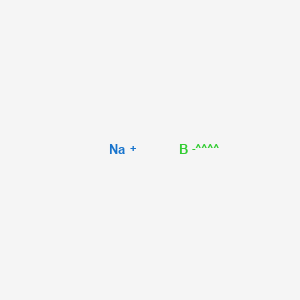
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
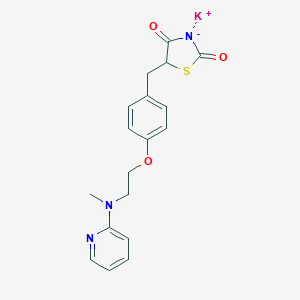
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)
